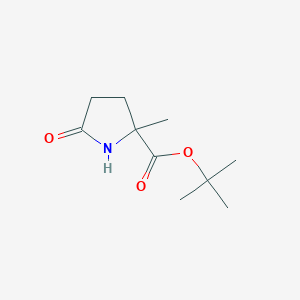![molecular formula C17H29N3O4 B13239352 tert-Butyl N-{3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate](/img/structure/B13239352.png)
tert-Butyl N-{3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a cyclohexyl ring, which is further substituted with a hydroxy group and a 1,2,4-oxadiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate typically involves multiple steps. One common approach starts with the preparation of the cyclohexyl ring, followed by the introduction of the hydroxy group and the 1,2,4-oxadiazole moiety. The final step involves the attachment of the tert-butyl carbamate group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-{3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxadiazole ring can produce a variety of reduced derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl N-{3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a candidate for the development of new therapeutic agents .
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mécanisme D'action
The mechanism of action of tert-Butyl N-{3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the oxadiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
- tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate
Uniqueness
tert-Butyl N-{3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to similar compounds .
Propriétés
Formule moléculaire |
C17H29N3O4 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
tert-butyl N-[3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C17H29N3O4/c1-5-7-13-19-14(24-20-13)11-17(22)9-6-8-12(10-17)18-15(21)23-16(2,3)4/h12,22H,5-11H2,1-4H3,(H,18,21) |
Clé InChI |
NCTNUESQZJBPGN-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NOC(=N1)CC2(CCCC(C2)NC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


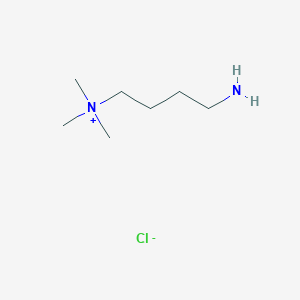
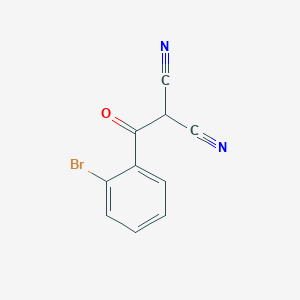
![4-(4-Methylphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13239300.png)
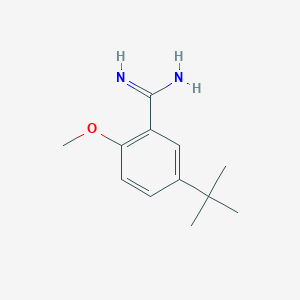
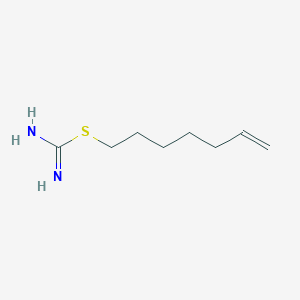
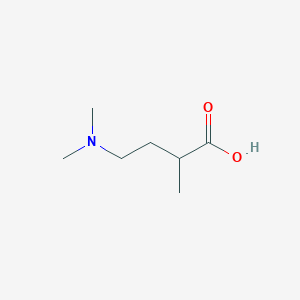
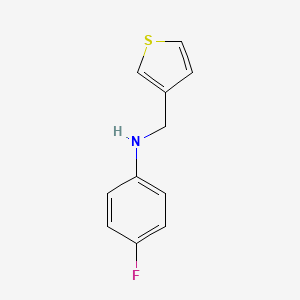
![1-(1-Ethyl-1H-pyrazol-4-yl)-2-azaspiro[3.4]octane](/img/structure/B13239324.png)
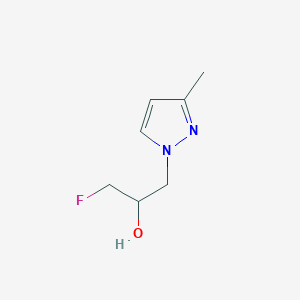

![4-[(2,2,2-Trifluoroethoxy)methyl]piperidine](/img/structure/B13239343.png)
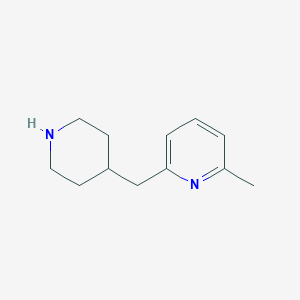
![3-[(2,6-Dichlorophenyl)sulfanyl]azetidine](/img/structure/B13239346.png)
